4-(4-fluorophenyl)-8-methyl-2-[(4-methylphenyl)amino]-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
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Overview
Description
4-(4-fluorophenyl)-8-methyl-2-[(4-methylphenyl)amino]-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a complex organic compound that belongs to the class of pyrimido[1,2-a][1,3,5]triazin-6-ones This compound is characterized by its unique structure, which includes a fluorophenyl group, a methyl group, and an amino group attached to a pyrimido-triazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorophenyl)-8-methyl-2-[(4-methylphenyl)amino]-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 4-fluoroaniline with 4-methylbenzaldehyde to form an intermediate Schiff base. This intermediate is then subjected to cyclization with a suitable reagent, such as cyanamide, under acidic conditions to yield the desired pyrimido-triazine compound. The reaction conditions often include refluxing in a suitable solvent, such as ethanol or acetonitrile, and the use of catalysts like p-toluenesulfonic acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and residence time, ensuring consistent product quality and yield. The use of automated systems for reagent addition and product separation further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-fluorophenyl)-8-methyl-2-[(4-methylphenyl)amino]-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials with unique properties.
Biology: It has shown promise as a potential inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Preliminary studies suggest that the compound may have anti-inflammatory, anticancer, and antimicrobial properties, warranting further investigation.
Industry: The compound’s unique structure and reactivity make it useful in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(4-fluorophenyl)-8-methyl-2-[(4-methylphenyl)amino]-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s fluorophenyl and amino groups play a crucial role in binding to these targets, modulating their activity and leading to the observed biological effects. The exact pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-fluorophenyl)-1,3-thiazol-2-amine
- 6-phenyl-2,4-diamino-1,3,5-triazine
- 4-({[2-(4-fluorophenyl)ethyl]amino}methyl)benzoic acid
Uniqueness
Compared to similar compounds, 4-(4-fluorophenyl)-8-methyl-2-[(4-methylphenyl)amino]-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one stands out due to its unique combination of functional groups and structural features
Properties
CAS No. |
775291-66-2 |
---|---|
Molecular Formula |
C20H18FN5O |
Molecular Weight |
363.4 g/mol |
IUPAC Name |
4-(4-fluorophenyl)-8-methyl-2-(4-methylanilino)-1,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C20H18FN5O/c1-12-3-9-16(10-4-12)23-19-24-18(14-5-7-15(21)8-6-14)26-17(27)11-13(2)22-20(26)25-19/h3-11,18H,1-2H3,(H2,22,23,24,25) |
InChI Key |
JCDKRXVGKVXBJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(N3C(=O)C=C(N=C3N2)C)C4=CC=C(C=C4)F |
solubility |
5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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